molecular formula C15H9Cl2N3OS B2807158 2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 476317-52-9

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No. B2807158
CAS RN: 476317-52-9
M. Wt: 350.22
InChI Key: PFXHPJBZFWTXMY-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Scientific Research Applications

Antioxidant Properties

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species, thiazoles contribute to overall health and disease prevention .

Analgesic and Anti-Inflammatory Effects

Researchers have explored thiazole derivatives as potential analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal properties. They have been studied for their effectiveness against various pathogens, including bacteria and fungi. Our compound could potentially serve as a basis for developing new antimicrobial drugs .

Antiviral Potential

Thiazoles have shown promise as antiviral agents. While more research is needed, their ability to inhibit viral replication makes them intriguing candidates for antiviral drug development .

Neuroprotective Effects

Certain thiazole derivatives, including our compound, have demonstrated neuroprotective properties. These compounds may help protect neurons from damage, making them relevant in neurodegenerative diseases and brain health .

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential in cancer therapy. Some derivatives exhibit antitumor and cytotoxic effects. For instance, a specific [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent cytotoxicity against prostate cancer cells .

Future Directions

Thiazole derivatives, including “2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide”, present a promising area for future research due to their diverse biological activities . Further studies could focus on the synthesis methods, chemical reactions, and biological activities of these compounds.

properties

IUPAC Name

2,5-dichloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-9-4-5-11(17)10(7-9)14(21)20-15-19-13(8-22-15)12-3-1-2-6-18-12/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHPJBZFWTXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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